



Application Notes: Anticancer Agent 127 in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	Anticancer agent 127	
Cat. No.:	B15585104	Get Quote

1. Introduction

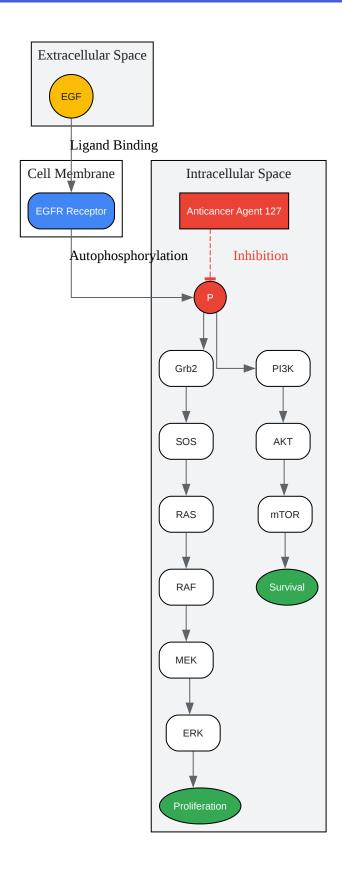
Anticancer Agent 127 is a potent, selective, orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Aberrant EGFR signaling, often driven by mutation or overexpression, is a key factor in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[2] Anticancer Agent 127 is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.[3]

These application notes provide a comprehensive guide for the preclinical evaluation of Anticancer Agent 127's anti-cancer efficacy using in vitro cytotoxicity assays and in vivo xenograft mouse models. The protocols and data presented are based on established methodologies for EGFR inhibitors.[1]

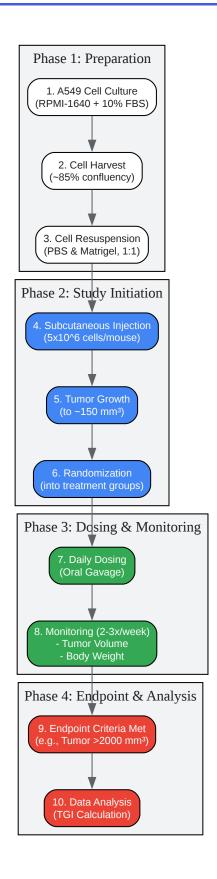
2. Mechanism of Action & Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and anti-apoptotic signals.[3][4] Anticancer Agent 127 competitively binds to the ATP pocket of the EGFR kinase domain, preventing this signaling cascade and leading to the suppression of tumor cell growth and the induction of apoptosis.









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